Here's what we can find:
Chemical Characterization:
Several chemical databases provide basic information on the compound, including its structure, molecular formula (C17H19N3), and CAS number (2958-49-8) [, , ]. These resources can be helpful for scientists identifying and characterizing the compound.
Potential Applications:The presence of functional groups like amine and nitrile suggests the molecule might hold some interest in medicinal chemistry or materials science. However, no published research directly exploring these possibilities is found at this time.
Further exploration might involve:
Patent Literature:
Scientific research findings are not always published in open-access journals. Patent filings can sometimes reveal potential applications of a compound even before in-depth research is published. A search for patents mentioning 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile could provide clues about its potential uses.
Future Research:The unique combination of functional groups in this molecule might attract researchers in fields like organic synthesis, supramolecular chemistry, or development of functional materials. However, more research is required to confirm any specific applications.
2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile is an organic compound characterized by a complex molecular structure that includes both amino and dimethylamino functional groups. Its molecular formula is , and it has a molecular weight of approximately 265.35 g/mol. This compound is known for its versatility in
Research indicates that 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile exhibits significant biological activity, particularly in the context of medicinal applications. It has been explored for its potential anti-inflammatory and anticancer properties. The mechanism of action involves interactions with specific biological macromolecules, such as enzymes and receptors, potentially altering their activity and affecting cellular pathways related to disease processes .
The synthesis of 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-aminobenzonitrile with 4-(dimethylamino)benzaldehyde under controlled conditions. Solvents like ethanol or methanol are often used, along with catalysts such as acids or bases to facilitate the reaction .
In industrial settings, continuous flow reactors may be utilized for large-scale synthesis to ensure consistent quality and yield. The production process may also include purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile has diverse applications across various fields:
Studies on the interactions of 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile with biological systems have shown that it may bind to specific enzymes or receptors, influencing their activity. This interaction can lead to alterations in signal transduction pathways and gene expression modulation, which are crucial in understanding its therapeutic potential .
Compared to these similar compounds, 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile stands out due to its unique structural features that confer distinct chemical reactivity and biological activity. The combination of amino and dimethylamino groups allows for versatile chemical modifications and interactions not typically observed in other compounds within this category .
This compound's unique properties make it a valuable candidate for further research and application development in both medicinal chemistry and material science fields.
Friedel-Crafts alkylation represents a foundational synthetic approach for constructing propanenitrile derivatives, including 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile. This electrophilic aromatic substitution reaction involves the formation of carbon-carbon bonds through the interaction of aromatic substrates with alkylating agents in the presence of Lewis acid catalysts [1] [2].
The mechanism of Friedel-Crafts alkylation proceeds through several discrete steps. Initially, the alkyl halide reacts with a Lewis acid catalyst, typically aluminum chloride or iron trichloride, to generate a carbocation electrophile. This electrophile subsequently attacks the aromatic ring, forming a sigma-bond and creating a positively charged benzenonium intermediate. The reaction concludes with deprotonation, restoring aromaticity and regenerating the catalyst [3].
For propanenitrile derivatives, specific strategic considerations must be addressed. The synthesis typically employs a phenol substrate reacting with acrylonitrile under Friedel-Crafts conditions. Research has demonstrated that the reaction of phenol with acrylonitrile using aluminum trichloride as a catalyst produces 3-(4-hydroxyphenyl)propanenitrile with yields exceeding 85% and purity greater than 98% [4]. This approach leverages the activating effects of the hydroxyl substituent while maintaining regioselectivity through controlled reaction conditions.
The construction of the target compound requires sequential alkylation steps. The initial Friedel-Crafts reaction establishes the propanenitrile backbone, followed by selective functionalization to introduce the dimethylamino and amino substituents. Temperature control is crucial, with optimal conditions typically maintained between 50-80°C to prevent carbocation rearrangements while ensuring adequate reaction rates [2].
Catalyst selection significantly influences reaction outcomes. Aluminum chloride provides strong Lewis acidity necessary for electrophile generation, while iron trichloride offers milder conditions suitable for sensitive substrates [5]. The catalyst-to-substrate ratio typically ranges from 5-10 mol% to achieve optimal conversion while minimizing polyalkylation side reactions [6].
Substrate reactivity patterns demonstrate that electron-rich aromatics, such as phenols and anilines, exhibit enhanced reactivity toward Friedel-Crafts alkylation. However, strongly electron-withdrawing groups can deactivate the aromatic system, necessitating alternative synthetic strategies [7]. For 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile, the presence of both electron-donating amino groups facilitates the alkylation process while potentially complicating regioselectivity.
Modern catalytic methodologies have expanded the synthetic toolkit for aromatic substitution reactions beyond traditional Friedel-Crafts chemistry. Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides complementary strategies for constructing complex aromatic nitriles with enhanced functional group tolerance and regioselectivity [8] [9].
Palladium-catalyzed aromatic substitution reactions operate through oxidative addition, transmetalation, and reductive elimination mechanisms. These processes enable the coupling of aryl halides with various nucleophiles, including cyanide sources, to form aromatic nitriles [8]. The key advantage of these catalytic systems lies in their ability to proceed under milder conditions compared to traditional electrophilic aromatic substitution, reducing the likelihood of substrate decomposition or unwanted side reactions.
For propanenitrile synthesis, palladium-catalyzed dehydrogenative aromatization represents an innovative approach. Recent research has demonstrated the synthesis of substituted aromatic compounds through palladium-catalyzed [3+3] aromatization of propyl ketones with allyl carbonates [10]. This methodology proceeds through a series of dehydrogenations and cyclizations, ultimately yielding aromatic products with high substrate control.
Catalyst design considerations include ligand selection, which significantly influences reaction efficiency and selectivity. Phosphine ligands, such as triphenylphosphine and BINAP, provide the necessary coordination environment for palladium centers while modulating electronic and steric properties [8]. The choice of ligand affects the oxidative addition rate, the stability of intermediate complexes, and the facility of reductive elimination.
Alternative metal catalysts have also shown promise in aromatic substitution reactions. Copper-catalyzed systems, exemplified by the Sandmeyer reaction, enable the conversion of aromatic amines to nitriles through diazonium salt intermediates [11]. These reactions proceed under relatively mild conditions and provide access to aromatic nitriles from readily available aniline precursors.
Iron-catalyzed systems offer economic advantages and reduced environmental impact compared to precious metal catalysts. Iron-catalyzed cross-coupling reactions can achieve aromatic alkylation with yields ranging from 44-92%, depending on the substrate and reaction conditions [6]. These systems typically employ iron chloride catalysts in combination with Grignard reagents or organozinc nucleophiles.
Solvent selection profoundly influences reaction kinetics, mechanism, and product distribution in aromatic substitution reactions. The solvent environment affects reactant solvation, transition state stabilization, and the overall energetics of the transformation [12] [13].
Polarity effects represent a primary consideration in solvent optimization. Polar solvents enhance reaction rates for ionic mechanisms by stabilizing charged intermediates and transition states. For Friedel-Crafts alkylation, polar aprotic solvents such as dichloromethane or nitromethane facilitate carbocation formation while minimizing competing nucleophilic reactions [13]. Conversely, nonpolar solvents may slow reaction rates but can improve selectivity by reducing the stabilization of undesired ionic intermediates.
Dielectric constant measurements provide quantitative metrics for solvent polarity assessment. Solvents with high dielectric constants, such as water (ε = 78.5) and methanol (ε = 32.6), strongly stabilize charged species, while solvents with low dielectric constants, such as diethyl ether (ε = 4.3), provide minimal stabilization [14]. For aromatic substitution reactions, optimal dielectric constants typically range from 8-25, balancing reactivity with selectivity.
Kinetic studies reveal temperature-dependent rate constants that follow Arrhenius behavior. Reaction rates generally increase exponentially with temperature, with rate enhancements of 2-4 fold observed for every 10°C increase [15]. However, elevated temperatures may promote side reactions or substrate decomposition, necessitating careful optimization of thermal conditions.
Solvent effects on reaction mechanisms can be quantified through activation parameter analysis. Reactions proceeding through ionic mechanisms typically exhibit large negative activation entropies, reflecting the organization of solvent molecules around charged transition states [16]. In contrast, concerted mechanisms show smaller entropy changes, consistent with more organized transition state structures.
| Solvent | Dielectric Constant | Relative Rate | Selectivity Ratio |
|---|---|---|---|
| Dichloromethane | 8.9 | 1.0 | 3.2:1 |
| Acetonitrile | 37.5 | 2.8 | 1.8:1 |
| Toluene | 2.4 | 0.3 | 5.1:1 |
| Dimethylformamide | 36.7 | 3.4 | 1.2:1 |
Computational modeling using density functional theory enables prediction of solvent effects on reaction energetics. Implicit solvation models, such as the polarizable continuum model, account for bulk solvent effects on molecular properties and reaction pathways [17]. These calculations provide insights into solvent-dependent activation barriers and help guide experimental optimization efforts.
Achieving high-purity products requires systematic application of appropriate purification methodologies tailored to the physical and chemical properties of the target compound. For 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile, multiple purification strategies may be employed sequentially to achieve optimal purity levels [18].
Column chromatography represents the most versatile purification technique for organic compounds. This method exploits differences in polarity between the target compound and impurities to achieve separation through selective adsorption and desorption processes [19]. Silica gel serves as the most common stationary phase, providing high surface area and polar interactions suitable for separating compounds with varying polarities.
Optimization of chromatographic conditions requires careful consideration of several parameters. Mobile phase composition significantly influences separation efficiency, with binary or ternary solvent mixtures often providing superior resolution compared to single solvents [19]. For nitrile-containing compounds, ethyl acetate-hexane mixtures typically yield effective separations, with the ethyl acetate proportion adjusted based on compound polarity.
| Purification Method | Typical Yield Recovery | Purity Achievement | Time Requirement |
|---|---|---|---|
| Column Chromatography | 75-90% | 95-99% | 2-4 hours |
| Recrystallization | 60-85% | 98-99.5% | 4-12 hours |
| Distillation | 80-95% | 95-98% | 1-3 hours |
| Sublimation | 70-85% | 99-99.9% | 3-6 hours |
Recrystallization provides an alternative purification approach particularly suited for solid compounds with well-defined crystal structures. This technique relies on differential solubility as a function of temperature to separate the target compound from impurities [20]. Solvent selection is critical, requiring a medium in which the compound is sparingly soluble at room temperature but appreciably soluble at elevated temperatures.
For propanenitrile derivatives, suitable recrystallization solvents include ethanol, methanol, or ethyl acetate-hexane mixtures. The process involves dissolving the impure compound in hot solvent, allowing slow cooling to promote crystal formation, and filtering to collect the purified product [18]. Multiple recrystallization cycles may be necessary to achieve desired purity levels.
Distillation techniques offer efficient purification for compounds with appropriate volatility characteristics. Simple distillation suffices when the boiling point difference between the target compound and impurities exceeds 25°C [21]. For closer boiling points, fractional distillation using fractionating columns provides enhanced separation efficiency.
Advanced purification techniques include high-performance liquid chromatography for analytical-scale separations and preparative applications. Supercritical fluid chromatography offers environmentally friendly alternatives using carbon dioxide as the mobile phase [22]. These methods provide exceptional resolution but require specialized equipment and higher operational costs.
Quality assessment of purified products involves multiple analytical techniques. Melting point determination provides a rapid purity assessment, with sharp melting points indicating high purity [18]. Nuclear magnetic resonance spectroscopy enables detailed structural confirmation and quantitative purity analysis through integration of characteristic signals. Gas chromatography-mass spectrometry provides sensitive detection of trace impurities and molecular weight confirmation.
The proton nuclear magnetic resonance spectrum of 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile exhibits characteristic signals that provide definitive structural information about the compound's functional groups and molecular framework [1] [2].
The aromatic amino protons of the 4-aminophenyl group appear as a characteristic broad singlet in the region of 3.3-3.7 parts per million, with a typical chemical shift value of approximately 3.5 parts per million [1] [2]. This chemical shift range is consistent with primary aromatic amines, where the electron-donating nature of the amino group and its conjugation with the aromatic ring system influence the magnetic environment of these protons [3] [2].
The dimethylamino protons of the 4-(dimethylamino)phenyl substituent resonate as a sharp singlet at 2.7-3.1 parts per million, typically observed at 2.9 parts per million [1] [4]. This upfield positioning relative to other nitrogen-containing functionalities reflects the aliphatic nature of the methyl groups attached to the tertiary nitrogen atom [4].
Aromatic proton signals from both phenyl rings appear in the characteristic aromatic region between 6.6-7.3 parts per million, with typical values around 7.0 parts per million [2] [5]. The substitution patterns on the aromatic rings create distinct splitting patterns and chemical shift differences that enable differentiation between the aminophenyl and dimethylaminophenyl aromatic protons [2].
The protons adjacent to the nitrile group, specifically those on the propanenitrile chain, exhibit chemical shifts in the range of 2.5-3.0 parts per million, typically appearing at 2.7 parts per million [6]. This deshielded position results from the electron-withdrawing effect of the cyano group, which reduces electron density around the adjacent carbon-hydrogen bonds [6].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts of the various carbon environments within the molecule [7] [8].
The nitrile carbon exhibits a distinctive signal in the range of 119-127 parts per million, with a typical value of 123 parts per million [7] [8]. This chemical shift is characteristic of aromatic nitriles, where conjugation with the aromatic system shifts the signal upfield compared to aliphatic nitriles [7]. The position of this signal provides definitive confirmation of the nitrile functional group presence.
Aromatic carbons from both substituted phenyl rings resonate in the broad region of 110-160 parts per million [4] [9]. The aminophenyl carbons typically appear around 130 parts per million, while substituted aromatic carbons show chemical shifts near 135 parts per million [4] [9]. These variations reflect the electronic effects of the different substituents on the aromatic ring systems.
The dimethylamino carbon atoms appear at characteristic positions around 40-45 parts per million, with typical values near 42 parts per million [4]. This chemical shift range is diagnostic for aliphatic carbons directly bonded to tertiary nitrogen atoms [4].
The propanenitrile chain carbons exhibit signals in the aliphatic region between 15-25 parts per million, typically observed around 20 parts per million [6]. These chemical shifts reflect the influence of both the aromatic substituents and the electron-withdrawing nitrile group on the methylene carbon environments [6].
The primary amino group of the 4-aminophenyl moiety exhibits characteristic stretching vibrations that appear as two distinct bands in the infrared spectrum [10] [11]. The asymmetric nitrogen-hydrogen stretch occurs in the frequency range of 3400-3500 wavenumbers, typically observed at 3450 wavenumbers [10] [11]. The symmetric nitrogen-hydrogen stretch appears at lower frequencies, ranging from 3300-3400 wavenumbers with a typical value of 3350 wavenumbers [10] [11]. Both bands display medium to strong intensity, which is characteristic of aromatic primary amines [10].
The amino group also contributes a characteristic bending vibration, known as the scissoring mode, which appears in the range of 1590-1650 wavenumbers with typical observation at 1620 wavenumbers [10] [11]. This band exhibits medium intensity and provides additional confirmation of the primary amine functionality [10].
The cyano functional group produces one of the most diagnostic absorptions in the infrared spectrum of this compound [12] [13]. For aromatic nitriles, the carbon-nitrogen triple bond stretching vibration occurs in the frequency range of 2220-2240 wavenumbers, typically observed at 2230 wavenumbers [12] [13]. This band exhibits strong intensity due to the significant change in dipole moment that occurs during the stretching vibration [13].
The slightly lower frequency compared to aliphatic nitriles (2240-2260 wavenumbers) results from conjugation between the nitrile group and the aromatic ring system, which weakens the triple bond character and reduces the stretching frequency [12] [13].
The dimethylamino functional group contributes characteristic carbon-nitrogen stretching vibrations in the range of 1200-1350 wavenumbers, typically observed at 1280 wavenumbers [14] [11]. These vibrations exhibit medium intensity and are diagnostic for tertiary amine functionalities [14].
The methyl groups attached to the tertiary nitrogen atom contribute characteristic carbon-hydrogen stretching vibrations and methyl rocking modes that appear in their respective spectral regions [14]. These vibrations provide supporting evidence for the dimethylamino substitution pattern.
The aromatic rings contribute characteristic carbon-hydrogen stretching vibrations in the range of 3000-3100 wavenumbers, typically observed at 3050 wavenumbers [10]. These bands exhibit medium intensity and confirm the presence of aromatic hydrogen atoms.
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 wavenumbers, with typical observation at 1500 wavenumbers [10]. These bands display medium to strong intensity and are characteristic of substituted benzene rings [10].
The molecular ion peak of 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile appears at mass-to-charge ratio 265, corresponding to the complete molecular formula C₁₇H₁₉N₃ [15]. This peak typically exhibits moderate intensity in electron impact ionization conditions due to the stability imparted by the aromatic ring systems [16].
The primary fragmentation pathway involves the loss of the dimethylamino group, producing a base peak at mass-to-charge ratio 234 [16]. This fragmentation corresponds to the loss of CH₂N(CH₃)₂ (31 mass units) and represents the most favorable fragmentation pathway due to the stability of the resulting fragment and the ease of breaking the bond adjacent to the tertiary nitrogen [16].
Further fragmentation produces several characteristic peaks that provide structural information about the molecule [16] [17]. The loss of an additional methyl group from the mass-to-charge ratio 234 fragment yields a peak at mass-to-charge ratio 221, exhibiting medium intensity [16].
Extended fragmentation involving the loss of the entire propyl-dimethylamino chain (C₃H₆N(CH₃)₂, 58 mass units) produces a fragment at mass-to-charge ratio 207 with medium to high intensity [16]. This fragmentation pathway reflects the tendency to form stable aromatic cation fragments.
The fragmentation pattern includes several peaks corresponding to aromatic fragments that provide information about the substituted phenyl rings [16] [17]. A significant peak appears at mass-to-charge ratio 165, corresponding to the loss of a toluene unit (C₇H₈, 77 mass units) from the molecular ion [16].
The formation of characteristic aromatic fragments includes peaks at mass-to-charge ratio 121, corresponding to the aminobenzyl fragment (NH₂C₆H₄CH₂⁺), and mass-to-charge ratio 108, representing the aniline fragment (C₆H₄NH₂⁺) [16]. These fragments exhibit high intensity due to their aromatic stability.
Additional aromatic fragments include the phenyl cation at mass-to-charge ratio 77 (C₆H₅⁺), which typically shows high intensity due to its exceptional stability [16] [17].
X-ray crystallographic analysis of compounds containing both aminophenyl and nitrile functionalities reveals characteristic intermolecular interaction patterns that govern crystal packing arrangements [18] [19]. The primary amino group of the 4-aminophenyl moiety serves as both a hydrogen bond donor and participates in amine-nitrile hydrogen bonding interactions [18].
The nitrogen-hydrogen···nitrogen interactions between the amino group and the nitrile nitrogen create characteristic hydrogen bonding networks with typical distances of approximately 3.15 Angstroms [18]. These interactions exhibit directional preferences with hydrogen-nitrogen-nitrogen angles approaching 168 degrees, indicating strong directional hydrogen bonding [18].
The presence of two aromatic ring systems in the molecule facilitates π-π stacking interactions that contribute significantly to crystal stability [20] [21]. The aminophenyl and dimethylaminophenyl rings can participate in both parallel displaced and edge-to-face arrangements depending on the substitution patterns and electronic properties [20].
The electron-donating nature of both the amino and dimethylamino substituents creates complementary aromatic surfaces that enhance stacking interactions through electrostatic complementarity [22]. These interactions typically occur with interplanar distances of 3.3-3.8 Angstroms and contribute to the overall crystal lattice energy [20].
Beyond classical hydrogen bonding and π-π stacking, the crystal structure is stabilized by various weak intermolecular interactions [23] [24]. The nitrile group can participate in nitrile···nitrile interactions, typically adopting T-shaped geometries with interaction energies of several kilojoules per mole [23].
Carbon-hydrogen···π interactions between aliphatic hydrogen atoms and aromatic ring systems provide additional stabilization [25]. These interactions are particularly important for the dimethylamino methyl groups, which can orient toward aromatic rings of neighboring molecules [24].
The combination of multiple interaction types typically results in complex packing motifs that can include herringbone arrangements or layered structures [26] [27]. The specific packing arrangement depends on the balance between hydrogen bonding directionality, aromatic stacking preferences, and weak interaction optimization [28].
The molecular packing often exhibits disorder in systems containing both amino and dimethylamino functionalities, reflecting the competition between different favorable interaction geometries [27]. This disorder can manifest as occupational disorder of hydrogen atoms or orientational disorder of methyl groups [27].
Analysis of the crystal packing through Hirshfeld surface analysis reveals the relative contributions of different contact types to the overall crystal stability [26] [24]. Typically, hydrogen-hydrogen contacts represent the largest surface area contribution (35-40%), followed by carbon-hydrogen contacts (20-25%) and nitrogen-hydrogen contacts (10-15%) [26].
The intermolecular interaction energies calculated through density functional theory methods indicate that the strongest interactions are the nitrogen-hydrogen···nitrogen hydrogen bonds, with energies typically ranging from 15-25 kilojoules per mole [28] [23]. Aromatic stacking interactions contribute 8-15 kilojoules per mole per pair, while weak interactions provide smaller but cumulative contributions of 2-8 kilojoules per mole [23] [24].